Cyclohex-2-en-1-amine;nitric acid

Description

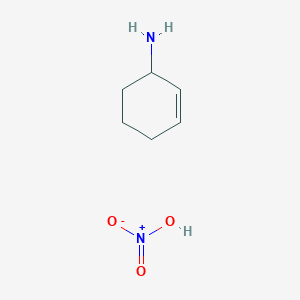

Cyclohex-2-en-1-amine (PIN name per IUPAC guidelines ) is an unsaturated cyclic amine with a six-membered ring containing a double bond at the 2-position and an amino group at the 1-position. Its molecular formula is C₆H₁₁N. When combined with nitric acid (HNO₃), this compound forms a salt or adduct, leveraging nitric acid’s strong oxidizing and acidic properties . Nitric acid’s role in such systems includes facilitating nitration, oxidation, or acid-base reactions, critical in organic synthesis and industrial applications .

Properties

CAS No. |

95090-60-1 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

cyclohex-2-en-1-amine;nitric acid |

InChI |

InChI=1S/C6H11N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h2,4,6H,1,3,5,7H2;(H,2,3,4) |

InChI Key |

FUGKXOOCHYSAFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods: Industrial production of cyclohex-2-en-1-amine often involves the catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a metal catalyst such as palladium or platinum. This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohex

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity with Nitric Acid

- Cyclohex-2-en-1-amine; HNO₃: The amine group facilitates protonation by HNO₃, forming an ammonium nitrate intermediate. The alkene may undergo nitration or oxidation, depending on reaction conditions .

- cis-6-Amino-cyclohex-3-enecarboxamide: The carboxamide group reduces basicity, limiting HNO₃-driven protonation. Reactivity focuses on nitration of the alkene .

- 1-Amino-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups compete for HNO₃ interaction, leading to esterification or nitration at the aromatic ring (if activated) .

Key Research Findings

Industrial Relevance

- Derivatives like 1-amino-2-hydroxycyclohexanecarboxylic acid are prioritized in fine chemical synthesis due to their dual functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.